1,3-Dioxan-5-amine
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Description
1,3-Dioxan-5-amine is a compound that has a molecular formula of C4H9NO2 . It is a derivative of 1,3-Dioxane, an organic compound with the molecular formula (CH2)4O2 . The compound is a saturated six-membered heterocycle with two oxygen atoms in place of carbon atoms at the 1- and 3- positions .
Synthesis Analysis
The synthesis of this compound derivatives has been reported in several studies. For instance, a method for in situ generation of 1,3-dioxan-5-one derivatives was developed . These compounds are simple precursors for accessing carbohydrate structures and previously had to be produced via stepwise procedures using excessive amounts of reagents . Another study reported an efficient and selective synthesis protocol for primary aliphatic amines via their corresponding aldoximes . These are readily produced from the condensation of hydroxylamine and the respective aldehydes .Molecular Structure Analysis
The molecular structure of this compound is characterized by a six-membered ring with two oxygen atoms and one nitrogen atom . The nitrogen atom in the ring structure has a lone pair of electrons, which is a characteristic feature of amines .Chemical Reactions Analysis
Amines, including this compound, are known to act as weak organic bases . They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions and hydroxide ions . In addition, amines can react with acids to form salts soluble in water .Safety and Hazards
Properties
IUPAC Name |
1,3-dioxan-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c5-4-1-6-3-7-2-4/h4H,1-3,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLBMIGVOLSSNI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COCO1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70628912 |
Source
|
Record name | 1,3-Dioxan-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70628912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154917-36-9 |
Source
|
Record name | 1,3-Dioxan-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70628912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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